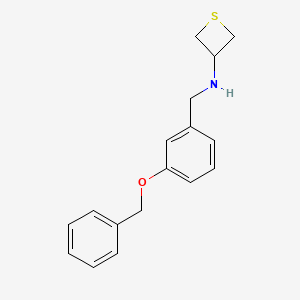
N-(3-(Benzyloxy)benzyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Benzyloxy)benzyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . This can be followed by a nucleophilic substitution reaction to introduce the benzyloxybenzyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Benzyloxy)benzyl)thietan-3-amine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various reduced sulfur species.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the benzyloxy group.
Aplicaciones Científicas De Investigación
N-(3-(Benzyloxy)benzyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(3-(Benzyloxy)benzyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The thietane ring can interact with biological molecules, potentially inhibiting or modifying their function. The benzyloxybenzyl group can enhance the compound’s ability to interact with specific targets, making it a versatile molecule for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A simpler compound with a thietane ring and an amine group.
Benzyloxybenzylamine: Contains the benzyloxybenzyl group but lacks the thietane ring.
Uniqueness
N-(3-(Benzyloxy)benzyl)thietan-3-amine is unique due to the combination of the thietane ring and the benzyloxybenzyl group. This combination imparts unique chemical and biological properties that are not found in simpler compounds like thietan-3-amine or benzyloxybenzylamine .
Propiedades
Fórmula molecular |
C17H19NOS |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-[(3-phenylmethoxyphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C17H19NOS/c1-2-5-14(6-3-1)11-19-17-8-4-7-15(9-17)10-18-16-12-20-13-16/h1-9,16,18H,10-13H2 |
Clave InChI |
AEOYAXYQXUZJEG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















